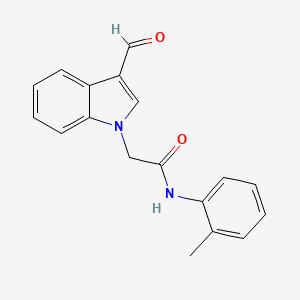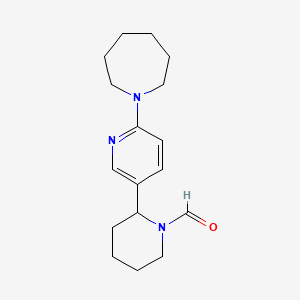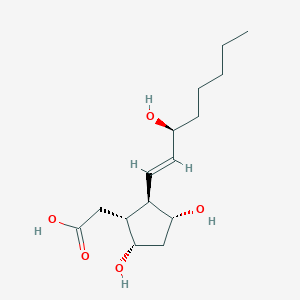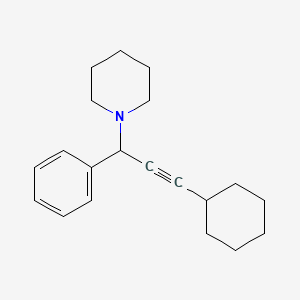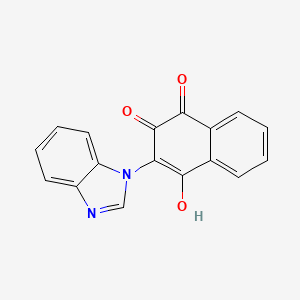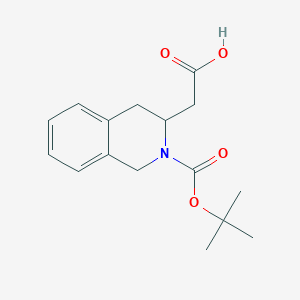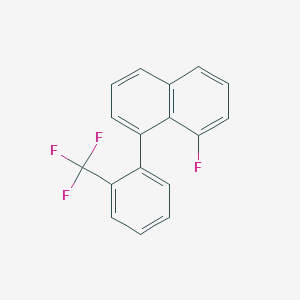
1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene is a chemical compound with the molecular formula C17H10F4 It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
科学研究应用
1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism by which 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound. These groups can also affect the compound’s interactions with biological targets, potentially leading to specific biological effects.
相似化合物的比较
2-(Trifluoromethyl)naphthalene: Similar structure but lacks the fluorine atom.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains both fluorine and trifluoromethyl groups but differs in the overall structure.
Uniqueness: 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the naphthalene ring. This unique structure can lead to distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C17H10F4 |
|---|---|
分子量 |
290.25 g/mol |
IUPAC 名称 |
1-fluoro-8-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-15-10-4-6-11-5-3-8-13(16(11)15)12-7-1-2-9-14(12)17(19,20)21/h1-10H |
InChI 键 |
XOHQGVHOHUQBIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2C(=CC=C3)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)


![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
